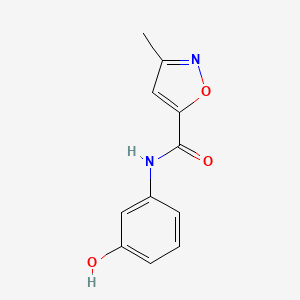

N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a hydroxyphenyl group, a methyl group, and a carboxamide group attached to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions.

Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.

Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Types of Reactions:

Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinone derivatives.

Reduction: The oxazole ring can undergo reduction reactions to form dihydrooxazole derivatives.

Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrooxazole derivatives.

Substitution: Nitrated, halogenated, and sulfonated derivatives of the hydroxyphenyl group.

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Properties

Research indicates that N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide can modulate immune responses. In a study comparing it with Leflunomide, another immunosuppressive agent, the compound was shown to regulate specific genes involved in immune function, such as fractalkine (CX3CL1) and IL-17F. It downregulated IL-10 and TLR4 while exhibiting differential regulation of other interleukins like IL-1B and IL-6 .

Table 1: Gene Regulation by this compound

| Gene | Regulation Type | Comparison with Leflunomide |

|---|---|---|

| CX3CL1 | Upregulation | Similar |

| IL-17F | Upregulation | Similar |

| IL-10 | Downregulation | Similar |

| TLR4 | Downregulation | Similar |

| IL-1B | Upregulation | Differently regulated |

| IL-6 | Upregulation | Differently regulated |

Anti-inflammatory Activity

The compound also demonstrates significant anti-inflammatory effects. In experimental models, it has been shown to suppress the production of pro-inflammatory cytokines such as TNF α and IL-1β. This activity suggests potential applications in treating conditions characterized by excessive inflammation, such as autoimmune diseases .

Case Study: VGX-1027

VGX-1027, a related isoxazole derivative, was tested in models of autoimmune diseases, showing efficacy in reducing inflammation and tissue damage associated with conditions like glomerulonephritis and type 1 diabetes mellitus. The compound inhibited the interaction between macrophage migration inhibitory factor (MIF) and its receptor, leading to improved histological outcomes in treated animals .

Wirkmechanismus

The mechanism of action of N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide can be compared with other similar compounds, such as:

- **N-

N-(4-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide: This compound has a hydroxy group at the para position instead of the meta position, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

N-(3-Hydroxyphenyl)-3-methyl-5-isoxazolecarboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : The compound exhibits activity against a range of microorganisms, suggesting potential applications in treating infections.

- Antifungal Activity : Preliminary studies indicate effectiveness against certain fungal strains, which may be useful in developing antifungal therapies.

- Anticancer Properties : Research highlights its cytotoxic effects on cancer cell lines, indicating a potential role in cancer treatment .

The biological activity of this compound is attributed to its structural features:

- Hydroxyphenyl Group : This moiety is believed to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

- Oxazole Ring : It participates in hydrogen bonding and π-π interactions, which may influence the compound's pharmacodynamics and efficacy.

Case Studies

- Cytotoxicity Testing :

-

Immunosuppressive Effects :

- In vitro experiments demonstrated that the compound inhibited the production of tumor necrosis factor alpha (TNFα) in human blood cultures, suggesting potential immunosuppressive properties. The compound's action was linked to the activation of apoptotic pathways involving caspases and NF-κB signaling .

Comparative Studies

This compound can be compared with similar compounds to highlight its unique properties:

Eigenschaften

IUPAC Name |

N-(3-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-5-10(16-13-7)11(15)12-8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKYDNXYHUEWEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589282 |

Source

|

| Record name | N-(3-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64384-94-7 |

Source

|

| Record name | N-(3-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.